molecular formula C30H58O6 B12587126 2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate CAS No. 878556-13-9

2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate

Cat. No.: B12587126
CAS No.: 878556-13-9
M. Wt: 514.8 g/mol
InChI Key: MCAOXUDIMRVHOX-UHFFFAOYSA-N
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Description

2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate is a complex organic compound with a long chain of ethoxy groups and an octadecoxy group. This compound is known for its unique chemical structure, which makes it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate typically involves the reaction of 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol with octadecanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as esterification, purification, and distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate has several scientific research applications:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty polymers and coatings

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol: A precursor in the synthesis of the target compound.

    2-[2-[2-(2-methoxyethoxy)ethoxy]ethanol: Similar in structure but with a methoxy group instead of an octadecoxy group.

    2-[2-[2-(2-ethoxyethoxy)ethoxy]ethanol: Contains an ethoxy group instead of an octadecoxy group .

Uniqueness

The presence of the octadecoxy group in 2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate imparts unique hydrophobic properties, making it more effective as a surfactant and emulsifying agent compared to its similar counterparts .

Properties

CAS No.

878556-13-9

Molecular Formula

C30H58O6

Molecular Weight

514.8 g/mol

IUPAC Name

2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C30H58O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-21-22-33-23-24-34-25-26-35-27-28-36-30(31)29(2)3/h2,4-28H2,1,3H3

InChI Key

MCAOXUDIMRVHOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOC(=O)C(=C)C

Origin of Product

United States

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